molecular formula C9H10O2 B8443788 5-(Hydroxymethyl)-2-methylbenzaldehyde

5-(Hydroxymethyl)-2-methylbenzaldehyde

Cat. No. B8443788
M. Wt: 150.17 g/mol
InChI Key: YFIAJVDZOOKCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Hydroxymethyl)-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Hydroxymethyl)-2-methylbenzaldehyde

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methylbenzaldehyde

InChI

InChI=1S/C9H10O2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,6,10H,5H2,1H3

InChI Key

YFIAJVDZOOKCEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 27 mL of DIBAL-H (1.5 M solution in toluene) in 10 mL of CH2Cl2 at −78° C. was added 1.32 g (7.54 mmol) of methyl 3-cyano-4-methylbenzoate in 35 mL of CH2Cl2 dropwise over a period of 30 min. After stirring for about 40 min. at −78° C., the solution was allowed to warm to r.t. After 75 min., the solution was cooled to −78° C. and 10 mL of H2O and 16 mL of 1N HCl were added. The cold bath was removed, and the mixture was allowed to warm to r.t. Concentrated HCl (5-6 mL) was added and stirring was continued for 1.5 h. Chloroform was added, the layers were separated, and the organic layer was washed with 20 mL of brine. The combined aqueous layers were extracted with chloroform (4×). The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (50% EtOAc/hexanes) provided the 800 mg of 5-(hydroxymethyl)-2-methylbenzaldehyde as a yellow oil with some impurity.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two

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